

Toxicological Profile of 2-Amino-5-nitrothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-nitrothiazole

Cat. No.: B118965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole (CAS No. 121-66-4) is a synthetic heterocyclic organic compound characterized by a thiazole ring substituted with an amino group at the 2-position and a nitro group at the 5-position. It presents as a yellow to light brown crystalline solid.^[1] Historically, it has been utilized as a veterinary antiprotozoal agent, particularly for treating histomoniasis in turkeys and trichomoniasis in pigeons.^[2] Furthermore, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the broad-spectrum antiparasitic drug nitazoxanide, as well as in the manufacturing of disperse azo dyes.^{[1][3]} Given its use in veterinary medicine and as a chemical intermediate, understanding its toxicological profile is essential for assessing potential risks to human health and the environment.

This technical guide provides a comprehensive overview of the toxicological data available for **2-Amino-5-nitrothiazole**, with a focus on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-nitrothiazole** is provided in the table below.

Property	Value	Reference
Chemical Formula	<chem>C3H3N3O2S</chem>	[2]
Molecular Weight	145.14 g/mol	[2]
Appearance	Yellow to light brown crystalline solid	[1]
Melting Point	195-200 °C (decomposes)	[4]
Water Solubility	Sparingly soluble	[1]
LogP	0.83	[4]

Toxicological Data

The toxicological profile of **2-Amino-5-nitrothiazole** has been evaluated in a range of studies, with key findings summarized in the following sections.

Acute Toxicity

2-Amino-5-nitrothiazole is classified as harmful if swallowed.[\[1\]](#)[\[5\]](#) Limited data is available for acute toxicity across different species and routes of exposure.

Table 1: Acute Toxicity of **2-Amino-5-nitrothiazole**

Species	Route	Endpoint	Value	Reference
Mouse	Oral	LD ₅₀	535 mg/kg bw	[6]

No definitive LD₅₀ values for rats or for dermal and inhalation routes of exposure were identified in the available literature. General symptoms of exposure may include irritation.[\[7\]](#)

Subchronic Toxicity

Subchronic toxicity was evaluated in the National Toxicology Program (NTP) bioassay.[\[8\]](#)

Table 2: Subchronic Toxicity of **2-Amino-5-nitrothiazole** (Dietary Administration for 6 weeks)

Species	Sex	Concentration (ppm)	Observed Effects	Reference
Fischer 344 Rat	Male & Female	375 - 4,000	Decreased body weight gain	[8]
B6C3F1 Mouse	Male & Female	30 - 500	No significant effects reported	[8]

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the carcinogenic potential of **2-Amino-5-nitrothiazole**.

In a two-year bioassay conducted by the NTP, **2-Amino-5-nitrothiazole** was administered in the feed to Fischer 344 rats and B6C3F1 mice.[8]

Table 3: Carcinogenicity of **2-Amino-5-nitrothiazole** (NTP Bioassay)

Species	Sex	Dose Levels (ppm)	Duration	Findings	Reference
Fischer 344 Rat	Male	300, 600	110 weeks	Increased incidence of malignant lymphomas, lymphocytic and undifferentiated leukemias, and granulocytic leukemias.	[8][9]
Fischer 344 Rat	Female	300, 600	110 weeks	No evidence of carcinogenicity.	[8][10]
B6C3F1 Mouse	Male & Female	50, 100	104 weeks	No evidence of carcinogenicity.	[8][9]

An earlier study in female Sprague-Dawley rats reported an increased incidence of benign mammary tumors.^[9] The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of **2-Amino-5-nitrothiazole** in experimental animals and has not classified it as to its carcinogenicity to humans (Group 3).^[9]

Genotoxicity

2-Amino-5-nitrothiazole has been evaluated in a variety of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of **2-Amino-5-nitrothiazole**

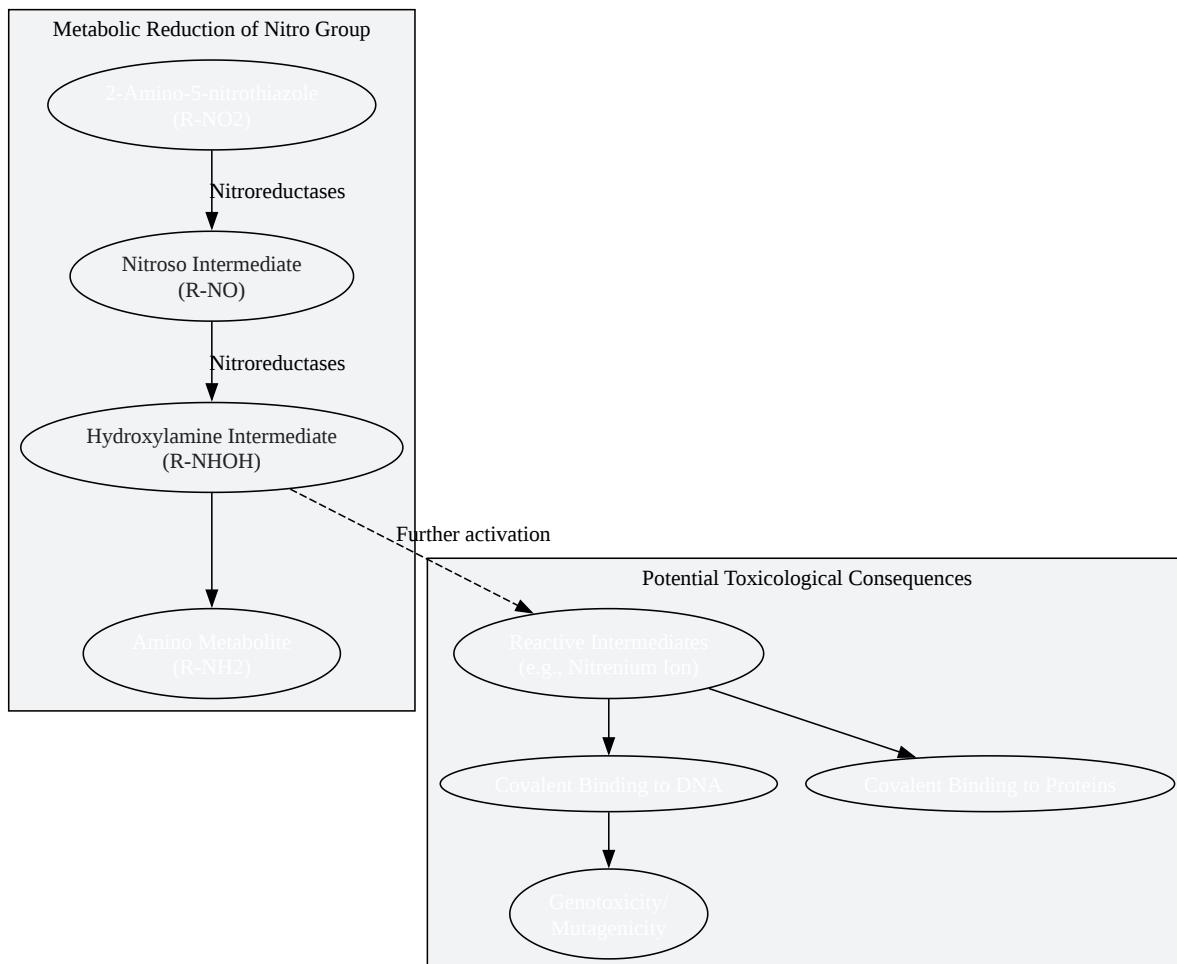
Test System	Cell Type	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without	Mutagenic	[11]
Hepatocyte Primary Culture/DNA Repair Test	Rat hepatocytes	-	Positive	[11] [12]
SOS Chromotest	E. coli	-	Positive	[11]
Mitotic Gene Conversion	Saccharomyces cerevisiae	-	Positive	[11]
Mouse Lymphoma Assay	L5178Y cells	With and without	Positive	[11]

The available data indicates that **2-Amino-5-nitrothiazole** is mutagenic in bacterial systems and can induce DNA damage in mammalian cells.[\[11\]](#) The genotoxicity is likely linked to the nitro group, a common structural alert for mutagenicity.

Reproductive and Developmental Toxicity

Limited data are available regarding the reproductive and developmental toxicity of **2-Amino-5-nitrothiazole**.

A study in male Wistar rats fed diets containing 0.033%, 0.066%, or 0.1% of the compound for 10 days reported significantly reduced seminal vesicle and prostate weights at the two highest doses.[\[6\]](#) No effect on testes weight was observed.[\[6\]](#)

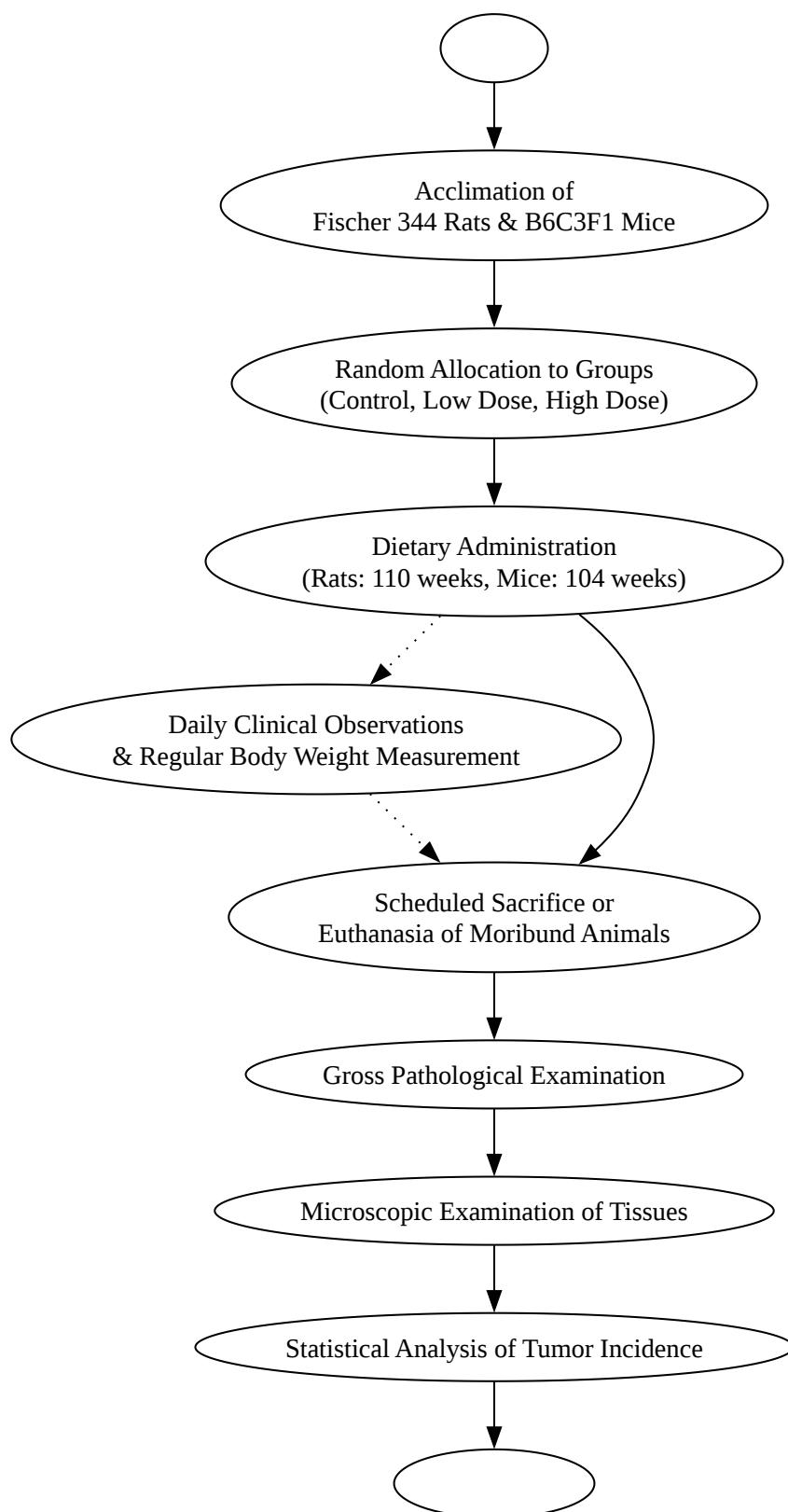

An in vitro study on cultured rat embryos showed that **2-Amino-5-nitrothiazole** was embryotoxic, causing abnormalities such as bilateral prosencephalic hypoplasia and abnormal rotation of flexure at a 1 mM concentration.[\[2\]](#)

Mechanisms of Toxicity

The precise mechanisms underlying the toxicity of **2-Amino-5-nitrothiazole** are not fully elucidated. However, its structural similarity to other nitroaromatic compounds, such as nitrofurans, suggests that the nitro group plays a critical role.[\[8\]](#)

The genotoxicity of nitroaromatic compounds is often attributed to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can form adducts with DNA. This is a plausible mechanism for the mutagenic effects observed with **2-Amino-5-nitrothiazole**.

Interestingly, **2-Amino-5-nitrothiazole** is a precursor to the drug nitazoxanide.[\[13\]](#) The mechanism of action of nitazoxanide involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various parasites and bacteria.[\[13\]](#) It is possible that **2-Amino-5-nitrothiazole** or its metabolites could interact with similar enzymatic pathways, potentially leading to cellular dysfunction. There is also evidence that nitazoxanide can modulate mitochondrial function and inflammatory metabolism.[\[14\]](#)


[Click to download full resolution via product page](#)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide. Note: Full experimental details for some older studies were not available in the public domain and are therefore summarized based on available information.

NTP Carcinogenicity Bioassay

- Test Substance: **2-Amino-5-nitrothiazole** (99.0 ± 0.5% pure).[8]
- Animal Species: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[8]
- Administration: The test chemical was mixed into the standard animal feed.[8]
- Dose Levels:
 - Rats: 0 (control), 300, or 600 ppm.[8]
 - Mice: 0 (control), 50, or 100 ppm.[8]
- Duration:
 - Rats: 110 weeks of dosing, followed by 1 week of observation.[8]
 - Mice: 104 weeks of dosing.[8]
- Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded periodically.[8]
- Pathology: A complete gross necropsy was performed on all animals. Microscopic examination was conducted on all major tissues and organs from all control and high-dose animals, and from all animals with gross lesions.[8]

[Click to download full resolution via product page](#)

Bacterial Reverse Mutation Assay (Ames Test)

(General protocol based on cited studies; specific details from Voogd et al., 1983 were not fully available).

- Test System: *Salmonella typhimurium* histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537, TA102).
- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- Procedure: The tester strains are exposed to various concentrations of **2-Amino-5-nitrothiazole** in the presence of a minimal amount of histidine. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.
- Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Hepatocyte Primary Culture/DNA Repair Test

(General protocol based on cited studies; specific details from Williams et al., 1982 were not fully available).

- Test System: Primary cultures of hepatocytes isolated from rats.
- Procedure: Hepatocytes are exposed to various concentrations of **2-Amino-5-nitrothiazole** in the presence of tritiated thymidine ($[^3\text{H}]$ TdR). If the test substance damages DNA, the cells will initiate DNA repair, which involves the incorporation of $[^3\text{H}]$ TdR.
- Endpoint: Unscheduled DNA synthesis (UDS) is measured by autoradiography as the net number of nuclear grains. A significant increase in UDS indicates genotoxic activity.

Reproductive Toxicity Study in Male Rats

(Based on the summary of Snair & Schwinghamer, 1960).

- Animal Species: Male Wistar rats.
- Administration: **2-Amino-5-nitrothiazole** was administered in the diet.
- Dose Levels: 0 (control), 0.033%, 0.066%, and 0.1% of the diet.
- Duration: 10 days.
- Endpoints: Body weight, and weights of testes, seminal vesicles, and prostate were measured at the end of the study.

Conclusion

2-Amino-5-nitrothiazole exhibits a distinct toxicological profile characterized by moderate acute oral toxicity, genotoxicity in multiple in vitro assays, and carcinogenicity in male rats. The positive findings in genotoxicity assays, coupled with the induction of hematopoietic system tumors in male rats, suggest a genotoxic mechanism of carcinogenesis. The effects on male reproductive organs observed in a short-term study warrant further investigation.

While the primary use of **2-Amino-5-nitrothiazole** is as a chemical intermediate in controlled industrial settings, its toxicological properties necessitate careful handling and control of exposure. For drug development professionals, the genotoxic and carcinogenic potential of this moiety is a critical consideration in the safety assessment of any new chemical entity that may contain or be metabolized to **2-Amino-5-nitrothiazole**. Further research into its toxicokinetics and a more detailed elucidation of its mechanisms of toxicity would provide a more complete understanding of its risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-nitrothiazole - Safety Data Sheet [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. cdnServices.industrialchemicals.gov.au [cdnServices.industrialchemicals.gov.au]
- 7. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 10. 2-Amino-5-nitrothiazole: Target Organs and Levels of Evidence for TR-053 [ntp.niehs.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Mechanisms of DNA-reactive and epigenetic chemical carcinogens: applications to carcinogenicity testing and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Toxicological Profile of 2-Amino-5-nitrothiazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118965#toxicological-profile-of-2-amino-5-nitrothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com